2-Amino-N-butyl-3-methylbutanamide hydrochloride
Overview
Description
2-Amino-N-butyl-3-methylbutanamide hydrochloride is a chemical compound with the CAS Number: 93169-29-0 . It has a molecular weight of 152.62 . The IUPAC name for this compound is 2-amino-3-methylbutanamide hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Amino-N-butyl-3-methylbutanamide hydrochloride is 1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Amino-N-butyl-3-methylbutanamide hydrochloride is a powder . It has a melting point of 243-245 degrees Celsius . The compound is stored at room temperature .Scientific Research Applications
Metabolite Production in Bacteria
- Research Focus : Metabolite production of the bacterium Staphylococcus xylosus was characterized, revealing several compounds not previously reported, including 3-(methylthio)-propanal and other related compounds. These findings are important for understanding bacterial metabolism and its applications (Beck, Hansen, & Lauritsen, 2002).
Kinetics and Mechanism of Chemical Reactions
- Research Focus : Studied the chemical behavior of substituted 4-chloro-N-phenylbutanamides, important for understanding the kinetics and mechanisms of these compounds in various chemical reactions (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).
Synthesis and Biological Evaluation
- Research Focus : Investigated the synthesis and evaluation of derivatives of amino compounds for potential therapeutic applications, emphasizing the importance of these compounds in medicinal chemistry (Hartmann & Batzl, 1986).
Anticonvulsant and Pain-Attenuating Properties
- Research Focus : Explored the anticonvulsant activities of certain amino acid derivatives, shedding light on their potential use in treating conditions like epilepsy and pain (King et al., 2011).
Molecular Insertion and Coordination Chemistry
- Research Focus : Investigated reactions of aminophosphines with formaldehyde, leading to new insights into the synthesis and reactivity of phosphine oxide derivatives, important for coordination chemistry and material science (Priya, Balakrishna, Mague, & Mobin, 2003).
Formation of Amines in Fermented Foods
- Research Focus : Studied the formation of amines from amino acids during the processing of foods like cocoa, providing insights into food chemistry and safety (Granvogl, Bugan, & Schieberle, 2006).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-butyl-3-methylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-4-5-6-11-9(12)8(10)7(2)3;/h7-8H,4-6,10H2,1-3H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEZZHSLMMWURB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-butyl-3-methylbutanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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